2-Methyl-6-(trifluoromethyl)morpholine
Overview
Description
2-Methyl-6-(trifluoromethyl)morpholine is a chemical compound characterized by the presence of a morpholine ring substituted with a methyl group at the second position and a trifluoromethyl group at the sixth position
Preparation Methods
The synthesis of 2-Methyl-6-(trifluoromethyl)morpholine typically involves the reaction of morpholine derivatives with appropriate reagents to introduce the methyl and trifluoromethyl groups. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran to facilitate the reaction .
Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. This method can be advantageous for producing larger quantities of the compound with consistent quality.
Chemical Reactions Analysis
2-Methyl-6-(trifluoromethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include bases, acids, and catalysts that facilitate the desired transformations. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
2-Methyl-6-(trifluoromethyl)morpholine has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 2-Methyl-6-(trifluoromethyl)morpholine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological activity. The pathways involved often include modulation of enzymatic activity or receptor signaling, which can result in various physiological effects .
Comparison with Similar Compounds
Similar compounds to 2-Methyl-6-(trifluoromethyl)morpholine include other morpholine derivatives with different substituents. For example:
2-Methylmorpholine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
6-Trifluoromethylmorpholine: Lacks the methyl group, which can affect its overall stability and interactions.
2,6-Dimethylmorpholine: Contains two methyl groups instead of a trifluoromethyl group, leading to variations in its chemical behavior.
The uniqueness of this compound lies in the combination of the methyl and trifluoromethyl groups, which confer distinct properties that can be leveraged in various applications.
Properties
IUPAC Name |
2-methyl-6-(trifluoromethyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c1-4-2-10-3-5(11-4)6(7,8)9/h4-5,10H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVZRPRBZRIGRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1342385-23-2 | |
Record name | 2-methyl-6-(trifluoromethyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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